molecular formula C22H19ClN4O2S B2587416 N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021265-40-6

N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2587416
CAS No.: 1021265-40-6
M. Wt: 438.93
InChI Key: ZCMDKRKBEUABRK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with an ethyl group at position 3, a phenyl group at position 7, and a sulfanyl acetamide moiety linked to a 3-chlorophenyl ring. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-2-27-21(29)20-19(17(12-24-20)14-7-4-3-5-8-14)26-22(27)30-13-18(28)25-16-10-6-9-15(23)11-16/h3-12,24H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMDKRKBEUABRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure includes a thieno[3,2-d]pyrimidine core and various substituents that contribute to its potential biological activities. With the molecular formula C23H20ClN3O2S2C_{23}H_{20}ClN_{3}O_{2}S_{2} and a molecular weight of approximately 470.01 g/mol, this compound is of interest in medicinal chemistry for its therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The thienopyrimidine scaffold is known for its ability to inhibit specific enzyme pathways involved in disease progression, making it a candidate for drug development.

Antimicrobial Properties

Compounds within the thienopyrimidine class have demonstrated antimicrobial effects against various pathogens. In vitro studies suggest that this compound may inhibit bacterial growth through mechanisms that are yet to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has shown the ability to induce apoptosis in cancer cell lines and inhibit cell proliferation by interfering with critical signaling pathways. For instance, research indicates that derivatives of thienopyrimidine can effectively target cancer cells by modulating pathways associated with cell survival and apoptosis .

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on various derivatives of pyrrolo[3,2-d]pyrimidines revealed that compounds similar to N-(3-chlorophenyl)-2-{(3-Ethyl–4–oxo–7–phenyl–3H, 4H–thieno[3, 2–d]pyrimidin–2–yl)sulfanyl}acetamide exhibited notable cytotoxicity against breast cancer MCF-7 cell lines. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the interactions between this compound and various enzyme targets. The results suggest favorable binding affinities with proteins involved in cancer progression, which supports its role as a potential therapeutic agent .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines (e.g., MCF-7)
Enzyme InhibitionInteraction with key signaling pathways

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown potential in inhibiting the growth of various pathogens. In vitro studies suggest that this compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, although the exact mechanisms remain under investigation.

Anticancer Potential

The anticancer properties of this compound have been highlighted in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit cell proliferation by interfering with critical signaling pathways. For instance, derivatives of thienopyrimidine have been shown to effectively target cancer cells by modulating pathways associated with cell survival and apoptosis.

Case Studies

  • In Vitro Studies : A study focusing on derivatives similar to N-(3-chlorophenyl)-2-{(3-Ethyl–4–oxo–7–phenyl–3H, 4H–thieno[3, 2–d]pyrimidin–2–yl)sulfanyl}acetamide revealed notable cytotoxicity against breast cancer MCF-7 cell lines. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development.
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the interactions between this compound and various enzyme targets. Results suggest favorable binding affinities with proteins involved in cancer progression, supporting its role as a potential therapeutic agent.

Summary of Biological Activities

Activity Description
AntimicrobialExhibits inhibitory effects against various pathogens; mechanisms include disruption of metabolic pathways.
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines; targets critical signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • Target Compound : 3-Chlorophenyl group.
  • : 3,4-Dichlorophenyl group. The additional chlorine increases electronegativity and lipophilicity, which may enhance target binding but reduce aqueous solubility .
  • : 2,3-Dichlorophenyl group.
  • : 2-(Trifluoromethyl)phenyl group. The electron-withdrawing CF₃ group enhances metabolic stability and resistance to oxidative degradation .

Alkyl Chain Modifications

  • Target Compound : 3-Ethyl group on the pyrrolopyrimidine core.
  • : 3-Butyl group. The longer alkyl chain increases hydrophobicity, which could improve lipid bilayer penetration but may also elevate toxicity risks .
  • : Dipentylamino group. The bulky substituent may hinder crystallinity, as reflected in the disorder noted in its single-crystal structure .

Core Heterocycle Variations

  • Target Compound: Pyrrolo[3,2-d]pyrimidinone.
  • : Thieno[3,2-d]pyrimidinone.
  • : Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone. The fused pyridine-thiophene system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Features
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-Ethyl, 7-Phenyl, 3-ClPh Not reported Not reported Sulfanyl acetamide linkage
Pyrrolo[3,2-d]pyrimidinone 3-Butyl, 7-Phenyl, 3,4-diClPh Not reported Not reported Enhanced lipophilicity
Dihydropyrimidinone 4-Methyl, 2,3-diClPh 230 80 High thermal stability
Pyrido-thieno-pyrimidinone 7-Methyl, NCH₃ 143–145 73 Acetylated amino group
  • Melting Points: Higher melting points (e.g., 230°C in ) correlate with rigid structures and strong intermolecular forces, such as hydrogen bonding from the dihydropyrimidinone core .
  • Synthetic Yields : Yields range from 73% () to 80% (), suggesting efficient acetylation and cyclization methodologies .

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